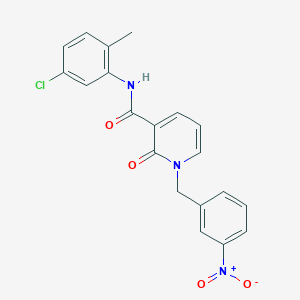

N-(5-chloro-2-methylphenyl)-1-(3-nitrobenzyl)-2-oxo-1,2-dihydropyridine-3-carboxamide

説明

N-(5-chloro-2-methylphenyl)-1-(3-nitrobenzyl)-2-oxo-1,2-dihydropyridine-3-carboxamide is a synthetic small molecule featuring a dihydropyridine core substituted with a carboxamide group at position 3, a 3-nitrobenzyl moiety at position 1, and a 5-chloro-2-methylphenyl group attached via the carboxamide nitrogen. The compound’s structure integrates electron-withdrawing (nitro, chloro) and hydrophobic (methyl) substituents, which may influence its physicochemical properties and biological interactions.

特性

IUPAC Name |

N-(5-chloro-2-methylphenyl)-1-[(3-nitrophenyl)methyl]-2-oxopyridine-3-carboxamide | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H16ClN3O4/c1-13-7-8-15(21)11-18(13)22-19(25)17-6-3-9-23(20(17)26)12-14-4-2-5-16(10-14)24(27)28/h2-11H,12H2,1H3,(H,22,25) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YWAZSNRWALMERN-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=C(C=C1)Cl)NC(=O)C2=CC=CN(C2=O)CC3=CC(=CC=C3)[N+](=O)[O-] | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H16ClN3O4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

397.8 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

生物活性

N-(5-chloro-2-methylphenyl)-1-(3-nitrobenzyl)-2-oxo-1,2-dihydropyridine-3-carboxamide is a compound of interest due to its potential therapeutic applications. This article provides a detailed overview of its biological activity, including mechanisms of action, pharmacological effects, and relevant case studies.

Chemical Structure and Properties

The compound can be characterized by its chemical formula and a molecular weight of approximately 320.76 g/mol. Its structure includes a dihydropyridine core, which is known for its diverse biological activities.

Research indicates that this compound exhibits several mechanisms of action, primarily through:

- Inhibition of Enzymatic Activity : It has been reported as a potent inhibitor of acetylcholinesterase (AChE), an enzyme critical in the breakdown of the neurotransmitter acetylcholine. This inhibition can enhance cholinergic signaling, which is beneficial in conditions like Alzheimer's disease .

- Antioxidant Properties : The compound has shown significant antioxidant activity, scavenging free radicals and reducing oxidative stress. This property is particularly relevant in neurodegenerative diseases where oxidative damage plays a crucial role .

Biological Activity Overview

| Activity | Effect | Reference |

|---|---|---|

| Acetylcholinesterase Inhibition | Potent inhibitor (IC50 = 0.11 nM) | |

| Antioxidant Activity | Scavenges free radicals | |

| Cytotoxicity | Induces apoptosis in cancer cells |

Case Studies

-

Acetylcholinesterase Inhibition :

In a study evaluating various derivatives for AChE inhibition, N-(5-chloro-2-methylphenyl)-1-(3-nitrobenzyl)-2-oxo-1,2-dihydropyridine-3-carboxamide demonstrated superior inhibitory potency compared to standard drugs like donepezil. The IC50 value was recorded at 0.11 nM, indicating its potential as a therapeutic agent for Alzheimer's disease . -

Antioxidant Activity :

A series of derivatives were synthesized and tested for their antioxidant properties using the DPPH radical scavenging method. The compound exhibited antioxidant activity significantly higher than ascorbic acid, highlighting its potential in mitigating oxidative stress-related conditions . -

Cytotoxic Effects on Cancer Cells :

Preliminary studies on various cancer cell lines showed that this compound induces apoptosis through the activation of caspases, suggesting its utility in cancer therapy. Further research is needed to elucidate the specific pathways involved .

科学的研究の応用

N-(5-chloro-2-methylphenyl)-1-(3-nitrobenzyl)-2-oxo-1,2-dihydropyridine-3-carboxamide exhibits several biological activities that make it a candidate for further research:

Antioxidant Properties

Research has indicated that derivatives of dihydropyridine compounds can demonstrate significant antioxidant activity. For instance, related compounds have shown effectiveness in scavenging free radicals and reducing oxidative stress in various biological systems .

Anticancer Activity

Several studies have suggested that this compound may possess anticancer properties by inhibiting cellular pathways involved in tumor growth and metastasis. The presence of nitro and chloro groups in the structure is believed to enhance its interaction with biological targets associated with cancer progression .

Antimicrobial Effects

Preliminary investigations into the antimicrobial properties of similar compounds have shown efficacy against various bacterial strains. This suggests potential applications in developing new antimicrobial agents .

Case Study 1: Antioxidant Activity Evaluation

In a study evaluating the antioxidant capacity of similar compounds, it was found that certain derivatives exhibited radical scavenging activities exceeding that of standard antioxidants like ascorbic acid. This highlights the potential of N-(5-chloro-2-methylphenyl)-1-(3-nitrobenzyl)-2-oxo-1,2-dihydropyridine-3-carboxamide as a potent antioxidant agent .

Case Study 2: Anticancer Mechanism Investigation

A research article detailed the mechanism by which related compounds inhibit cancer cell proliferation. The study indicated that these compounds could induce apoptosis in cancer cells through the modulation of apoptotic pathways, suggesting a promising avenue for therapeutic development .

Conclusion and Future Directions

N-(5-chloro-2-methylphenyl)-1-(3-nitrobenzyl)-2-oxo-1,2-dihydropyridine-3-carboxamide presents a multifaceted profile with potential applications in medicinal chemistry. Its antioxidant and anticancer properties warrant further exploration through comprehensive biological assays and clinical studies.

Future research should focus on:

- Detailed pharmacokinetic studies to understand absorption, distribution, metabolism, and excretion (ADME) profiles.

- In vivo studies to evaluate therapeutic efficacy and safety.

- Structure-activity relationship (SAR) studies to optimize its chemical structure for enhanced biological activity.

類似化合物との比較

The structural and functional attributes of this compound can be contextualized by comparing it to related dihydropyridine and pyrazole derivatives. Below is a systematic analysis:

Structural Analogues

Core Structure Variations :

- Target Compound : Contains a 2-oxo-1,2-dihydropyridine core.

- Compound : 5-(3-Chlorophenylsulfanyl)-1-methyl-3-trifluoromethyl-1H-pyrazole-4-carbaldehyde (pyrazole core). The pyrazole ring in introduces sulfur and trifluoromethyl groups, which enhance metabolic stability and lipophilicity compared to the dihydropyridine scaffold .

Substituent Effects :

- Nitrobenzyl vs. In contrast, ’s 3-chlorophenylsulfanyl group provides thioether linkages, which may improve radical scavenging or metal-binding properties .

- Chloro vs. Trifluoromethyl : The 5-chloro-2-methylphenyl group in the target compound offers moderate hydrophobicity, while the trifluoromethyl group in ’s compound significantly increases logP and bioavailability .

Physicochemical Properties

Featured Recommendations

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。